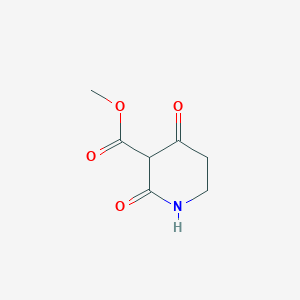
2,4-二氧代哌啶-3-羧酸甲酯
描述
Methyl 2,4-dioxopiperidine-3-carboxylate is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives related to Methyl 2,4-dioxopiperidine-3-carboxylate has been explored in various studies. For instance, Fernández et al. (1992) described the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates and similar derivatives through ir, 1H and 13C NMR spectroscopy, and X-ray diffraction analysis (Fernández et al., 1992).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with a similar structure, was determined using X-ray diffraction, revealing intermolecular hydrogen bonds forming a porous three-dimensional network (Wang et al., 2008).
Chemical Reactions and Properties
Methyl 2,4-dioxopiperidine-3-carboxylate and its derivatives exhibit interesting chemical properties, such as keto-enol tautomerism and configurational isomerism, as described in the synthesis and study of related compounds by Fernández et al. (1993) (Fernández et al., 1993).
Physical Properties Analysis
The physical properties of compounds similar to Methyl 2,4-dioxopiperidine-3-carboxylate, such as their crystallization behavior and molecular conformations, have been a subject of study. For instance, the conformation of a novel Piperidine-4-One derivative was analyzed through X-ray diffraction studies, revealing a twisted boat conformation (Lakshminarayana et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are critical in understanding the potential applications of Methyl 2,4-dioxopiperidine-3-carboxylate. The work by Abu-Youssef et al. (2010), exploring the synthesis, crystal structure, and antimicrobial activity of certain complexes, provides insight into the chemical behavior of related compounds (Abu-Youssef et al., 2010).
科学研究应用
蛋白酶体抑制剂: 使用抑制蛋白酶体活性的 3,4-环氧哌啶-3-羧酸甲酯合成三肽衍生物,在癌症治疗和其他受益于蛋白酶体抑制的疾病中显示出潜力 (Marastoni 等人,2004).
对映选择性苄基化: 研究 4-氧代-3-哌啶甲酸甲酯的不对称苄基化,得到具有手性 3-苄基哌啶骨架的化合物,这对制备具有生物活性的化合物很重要 (Wang 等人,2018).
特定化合物的合成: 由 N-苄基-3-氧代哌啶-4-羧酸乙酯制备叔丁基 4-氨基甲酰基-3-甲氧基亚氨基-4-甲基哌啶-1-羧酸酯,证明了合成复杂分子的多功能性 (Wang 等人,2008).
抗菌活性: 合成 2-氨基吡啶-4-羧酸甲酯衍生物以探索其体外抗菌活性,为寻找新的抗菌剂做出贡献 (Nagashree 等人,2013).
药物化学中的化学中间体: 合成叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯作为蛋白质酪氨酸激酶抑制剂合成中的中间体,突出了其在新药开发中的作用 (Xin-zhi,2011).
属性
IUPAC Name |
methyl 2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h5H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWIHRDJTNMPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451207 | |
| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxopiperidine-3-carboxylate | |
CAS RN |
74730-43-1 | |
| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dioxopiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)
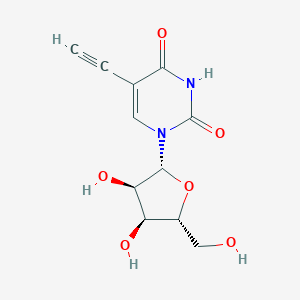

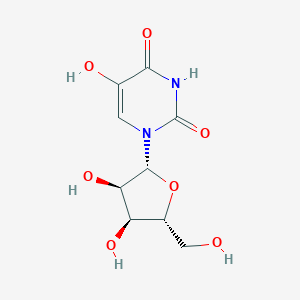
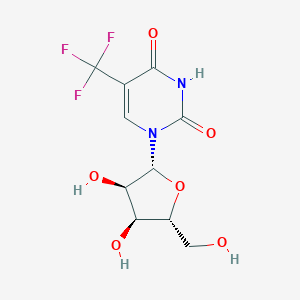
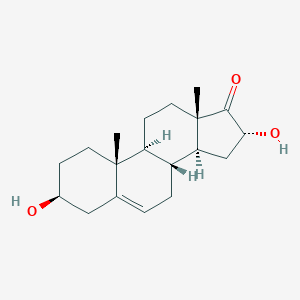

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

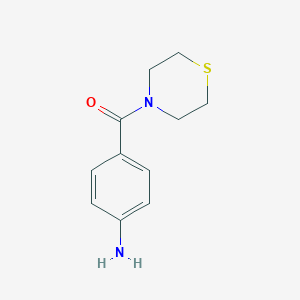
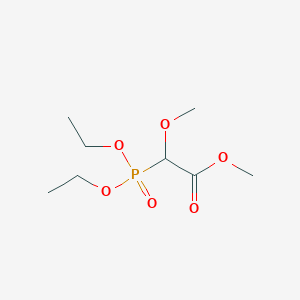
![5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one](/img/structure/B57164.png)